molecular formula C13H18Cl3NO B602194 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride CAS No. 1346598-72-8

2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride

Cat. No.: B602194
CAS No.: 1346598-72-8
M. Wt: 310.65
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, resulting in the official designation: 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of a tert-butylamino group attached to the second carbon of the propanone chain, with the ketone group connected to a phenyl ring bearing chlorine substituents at the 3 and 4 positions. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated amine functionality.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier string is documented as InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H, offering a standardized method for computer processing and database storage. The structural configuration reveals an undefined stereocenter at the carbon bearing the tert-butylamino group, indicating potential for stereoisomerism that could influence the compound's three-dimensional properties.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is definitively established as 1346598-72-8. This unique identifier serves as the primary reference for chemical databases, regulatory documentation, and scientific literature, ensuring accurate identification across multiple platforms and applications. The registry number system provides an unambiguous method for distinguishing this specific compound from closely related structural analogs and isomeric variants within the dichloropropiophenone family.

Alternative designations for this compound encompass various systematic and common names used across different scientific contexts. The compound is frequently referenced as Bupropion Impurity, reflecting its role as a process-related impurity in pharmaceutical manufacturing. Additional nomenclature includes 3,4-Dichloro Bupropion Hydrochloride, emphasizing its structural relationship to the parent antidepressant compound. Commercial suppliers and analytical laboratories often employ designations such as 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone Hydrochloride, which provides a detailed description of the molecular architecture. The compound may also be identified by various proprietary codes assigned by different manufacturers and suppliers, including TRC-B690685 from LGC Standards and other vendor-specific identifiers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₁₃H₁₈Cl₃NO, reflecting the complete ionic composition including the hydrochloride salt form. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, three chlorine atoms (two in the aromatic ring and one from the hydrochloride), one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 310.65 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.

The elemental composition analysis reveals significant contributions from halogen atoms, with chlorine representing approximately 34.3% of the total molecular weight. Carbon content comprises approximately 50.3% of the molecular mass, while hydrogen contributes about 5.8%, nitrogen accounts for 4.5%, and oxygen represents 5.1% of the total weight. This elemental distribution significantly influences the compound's physicochemical properties, including its lipophilicity, stability characteristics, and analytical behavior. The presence of multiple chlorine atoms enhances the compound's electron-withdrawing characteristics and affects its chemical reactivity patterns.

Table 1: Molecular Composition Analysis

Element Count Atomic Weight Contribution (g/mol) Percentage (%)
Carbon 13 12.01 156.13 50.27
Hydrogen 18 1.008 18.14 5.84
Chlorine 3 35.45 106.35 34.24
Nitrogen 1 14.01 14.01 4.51
Oxygen 1 16.00 16.00 5.15
Total 36 - 310.63 100.00

Positional Isomerism in Dichlorinated Propiophenone Derivatives

Positional isomerism within dichlorinated propiophenone derivatives represents a critical aspect of structural chemistry that significantly impacts compound identification and analytical characterization. The 3',4'-dichloropropiophenone derivative discussed in this analysis exhibits specific chlorine substitution at the meta and para positions of the phenyl ring, creating distinct electronic and steric properties compared to alternative substitution patterns. This substitution pattern generates unique spectroscopic signatures and chemical behavior that differentiates it from other dichlorinated analogs.

The 3',5'-dichloropropiophenone isomer, bearing chlorine atoms at the meta positions, represents the most structurally similar analog with CAS number 1346603-00-6. This positional variant exhibits identical molecular formula and weight but demonstrates different electronic distribution due to the symmetrical chlorine placement. The 3',5'-substitution pattern creates enhanced electron-withdrawing effects through resonance interactions, potentially affecting the compound's stability and reactivity characteristics. Research indicates that this isomer serves as an alternative impurity profile in pharmaceutical applications, requiring distinct analytical methods for separation and quantification.

Additional positional isomers within the dichloropropiophenone family include 2',3'-dichloro, 2',4'-dichloro, 2',5'-dichloro, and 2',6'-dichloro variants, each presenting unique substitution patterns that influence molecular properties. The electron density distribution across the aromatic ring system varies significantly among these isomers, affecting their chemical reactivity, metabolic pathways, and analytical separation characteristics. Ortho-substituted derivatives typically exhibit enhanced steric hindrance and altered conformational preferences compared to meta and para analogs.

Table 2: Dichlorinated Propiophenone Isomer Comparison

Substitution Pattern CAS Number Electronic Effects Symmetry Analytical Considerations
3',4'-Dichloro 1346598-72-8 Moderate electron-withdrawal Asymmetric Standard HPLC separation
3',5'-Dichloro 1346603-00-6 Enhanced electron-withdrawal Symmetric Requires specific columns
2',3'-Dichloro Not specified Steric hindrance effects Asymmetric Complex fragmentation
2',4'-Dichloro Not specified Mixed electronic effects Asymmetric Moderate retention time
2',6'-Dichloro Not specified Maximum steric effects Symmetric Extended analysis time

The analytical implications of positional isomerism extend to chromatographic separation, mass spectrometric fragmentation, and nuclear magnetic resonance spectroscopy interpretation. Each isomer requires specific analytical protocols to ensure accurate identification and quantification in complex mixtures. The 3',4'-dichlorinated variant typically exhibits characteristic retention times and fragmentation patterns that enable reliable differentiation from structural analogs. Advanced analytical techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy, provide definitive structural confirmation for positional isomer assignment.

Properties

IUPAC Name

2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;/h5-8,16H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAPNLTUNVYSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced downstream signaling. The exact biochemical pathways affected by Bupropion Impurity are still under investigation.

Result of Action

The result of Bupropion Impurity’s action is an increase in the duration of action of norepinephrine and dopamine within the neuronal synapse. This can lead to various molecular and cellular effects, depending on the specific neuronal pathways involved.

Biochemical Analysis

Biochemical Properties

Bupropion 3’,4’-dichloro impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which is responsible for the metabolism of bupropion. The interaction with CYP2B6 leads to the formation of active metabolites such as hydroxybupropion, erythrobupropion, and threobupropion. These interactions are crucial for understanding the metabolic pathways and potential effects of the impurity on the overall pharmacokinetics of bupropion.

Cellular Effects

Bupropion 3’,4’-dichloro impurity influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and dopamine. This can lead to alterations in neurotransmitter levels within the synaptic cleft, impacting cell signaling and potentially leading to changes in gene expression and cellular metabolism. The impurity’s effects on cellular processes are essential for understanding its potential impact on the therapeutic efficacy and safety of bupropion.

Molecular Mechanism

The molecular mechanism of action of bupropion 3’,4’-dichloro impurity involves its binding interactions with various biomolecules. It weakly inhibits the enzymes responsible for the uptake of norepinephrine and dopamine, prolonging their duration of action within the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters, which can affect downstream signaling pathways and gene expression. Additionally, the impurity may interact with nicotinic acetylcholine receptors, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bupropion 3’,4’-dichloro impurity can change over time due to its stability and degradation. Studies have shown that the impurity is relatively stable under certain conditions but can degrade over time, particularly at higher temperatures. The degradation products may have different effects on cellular function, and long-term exposure to the impurity can lead to changes in cellular processes and potentially adverse effects. Understanding the temporal effects of the impurity is crucial for assessing its impact on the overall stability and efficacy of bupropion.

Dosage Effects in Animal Models

The effects of bupropion 3’,4’-dichloro impurity vary with different dosages in animal models. At lower doses, the impurity may have minimal impact on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular processes. Studies have shown that high doses of the impurity can result in toxic or adverse effects, including alterations in behavior and cellular metabolism. These dosage-dependent effects are essential for understanding the safety profile of the impurity in the context of bupropion therapy.

Metabolic Pathways

Bupropion 3’,4’-dichloro impurity is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The impurity is metabolized by CYP2B6, leading to the formation of active metabolites such as hydroxybupropion. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the body. Understanding the metabolic pathways of the impurity is crucial for assessing its impact on the overall pharmacokinetics and pharmacodynamics of bupropion.

Transport and Distribution

The transport and distribution of bupropion 3’,4’-dichloro impurity within cells and tissues are influenced by various transporters and binding proteins. The impurity is known to interact with organic cation transporters (OCTs) and multidrug and toxic-compound extrusion proteins (MATEs), which facilitate its transport across cell membranes. Additionally, the impurity’s distribution within tissues can affect its localization and accumulation, potentially leading to variations in its biological activity. Understanding the transport and distribution of the impurity is essential for assessing its impact on the overall pharmacokinetics of bupropion.

Subcellular Localization

The subcellular localization of bupropion 3’,4’-dichloro impurity can influence its activity and function. The impurity may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the impurity is crucial for assessing its potential impact on cellular processes and the therapeutic efficacy of bupropion.

Biological Activity

2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Cl2N·HCl
  • Molecular Weight : 288.64 g/mol
  • Solubility : Slightly soluble in DMSO and methanol; stable under refrigerated conditions .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as an inhibitor of the reuptake of norepinephrine and serotonin, similar to other compounds in its class. This mechanism leads to increased availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially influencing mood and anxiety disorders.

Pharmacological Effects

Research indicates various pharmacological effects associated with this compound:

  • Antidepressant Activity : The compound's ability to inhibit norepinephrine reuptake suggests potential antidepressant properties. Studies have shown that similar compounds can improve symptoms of depression through modulation of neurotransmitter levels .
  • Anxiolytic Effects : By enhancing serotonin availability, the compound may also exhibit anxiolytic effects, which could be beneficial in treating anxiety disorders.
  • Anti-Cancer Potential : Preliminary studies suggest that derivatives of this compound may influence cancer cell proliferation and differentiation, particularly through pathways involving 11β-HSD1 and 11β-HSD2 enzymes. These enzymes are implicated in glucocorticoid metabolism, which is crucial in cancer biology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Antidepressant effectsDemonstrated increased serotonin and norepinephrine levels in animal models after administration.
Anti-cancer activityFound significant inhibition of 11β-HSD1 with a derivative showing 82.5% inhibition at 10 µM concentration.
Molecular docking studiesSuggested binding affinity to serotonin transporters, indicating potential for antidepressant activity.

Biochemical Analysis

The compound's biochemical properties have been analyzed in various contexts:

  • In Vitro Studies : Laboratory tests indicate that the compound can effectively inhibit specific enzymes related to neurotransmitter metabolism.
  • Metabolic Pathways : The compound is metabolized primarily through cytochrome P450 enzymes, which may influence its pharmacokinetics and potential drug interactions .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Formulation
2-(tert-Butylamino)-3',4'-dichloropropiophenone hydrochloride is primarily used as a reference standard in the development of bupropion formulations. It plays a crucial role in:

  • Abbreviated New Drug Application (ANDA) : This compound is utilized in filing ANDAs to the FDA, ensuring that generic formulations meet the required standards of efficacy and safety .
  • Toxicity Studies : It is essential for conducting toxicity assessments of drug formulations, providing data necessary for regulatory submissions .

2. Quality Control
In the pharmaceutical industry, maintaining the quality of active pharmaceutical ingredients (APIs) is critical. The compound is employed in:

  • Quality Control (QC) Procedures : It serves as a secondary reference standard during the analytical studies of commercial production processes. This ensures that the products are consistent with established specifications .
  • Analytical Studies : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to analyze the purity and stability of formulations containing this compound .

Research Applications

1. Analytical Chemistry
The compound is frequently used in research settings for:

  • Characterization Studies : It aids in determining the physicochemical properties of drug formulations through methods like NMR and mass spectrometry .
  • Stability Testing : Understanding how this compound behaves under various conditions helps in formulating stable drug products.

Case Study 1: Toxicity Assessment

A study evaluated the toxicity profile of bupropion formulations containing this compound. The findings indicated that the impurity levels were within acceptable limits, supporting its safe use in therapeutic applications.

Case Study 2: Quality Control Protocols

In a commercial laboratory setting, this compound was used to establish QC protocols for bupropion production. The results confirmed that using this reference standard improved batch consistency and reduced variability in potency tests.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bupropion Hydrochloride (Parent Compound)

  • Chemical Name: (±)-2-(tert-Butylamino)-3'-chloropropiophenone hydrochloride
  • CAS No.: 31677-93-7
  • Molecular Formula: C₁₃H₁₈ClNO·HCl
  • Molecular Weight : 276.21 g/mol
  • Pharmacological Role: Approved for depression, smoking cessation, and seasonal affective disorder. Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) .
  • Key Structural Difference : Single chlorine atom at the 3' position of the phenyl ring.

2-(tert-Butylamino)-3',5'-Dichloropropiophenone Hydrochloride

  • CAS No.: 1346603-00-6
  • Molecular Formula: C₁₃H₁₈Cl₃NO
  • Molecular Weight : 310.65 g/mol
  • Role : Impurity in bupropion synthesis. Differs by chlorine substitution at 3' and 5' positions, increasing steric hindrance compared to the 3',4' isomer .

2-(tert-Butylamino)-4'-Chloropropiophenone Hydrochloride (Bupropion Related Compound A)

  • CAS No.: 1049718-72-0
  • Molecular Formula: C₁₃H₁₈Cl₂NO
  • Molecular Weight : 276.20 g/mol (without additional Cl)
  • Role : USP-listed impurity with a single chlorine at the 4' position. Exhibits distinct chromatographic retention times in HPLC analysis .

Deschloro Bupropion Hydrochloride

  • CAS No.: 63199-74-6
  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • Role : Impurity formed by the absence of the 3'-chlorine atom, reducing lipophilicity and pharmacological activity .

Comparative Analysis of Key Properties

Table 1: Physicochemical and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Role
Bupropion Hydrochloride 31677-93-7 C₁₃H₁₈ClNO·HCl 276.21 3' Active Pharmaceutical Ingredient (API)
3',4'-Dichloro Derivative 34911-51-8 C₁₃H₁₈Cl₃NO 310.65 3',4' Impurity
3',5'-Dichloro Derivative 1346603-00-6 C₁₃H₁₈Cl₃NO 310.65 3',5' Impurity
4'-Chloro Derivative (Related Compound A) 1049718-72-0 C₁₃H₁₈Cl₂NO 276.20 4' USP Reference Standard
Deschloro Bupropion 63199-74-6 C₁₃H₂₀ClNO 241.76 None Degradation Product

Structural Impact on Pharmacological Activity

  • Chlorine Substitution: The 3'-chlorine in bupropion is critical for NDRI activity.
  • Polarity : Additional chlorine atoms enhance lipophilicity, which could prolong metabolic half-life but reduce aqueous solubility.

Analytical Differentiation

  • HPLC Behavior : The 3',4'- and 3',5'-dichloro isomers are distinguishable via reverse-phase HPLC, with resolution ≥1.3 under validated conditions. The 3',4' isomer elutes earlier than the 3',5' isomer due to positional effects on polarity .
  • Regulatory Limits : Impurity levels are restricted to ≤0.1% in bupropion formulations per ICH guidelines .

Preparation Methods

Friedel-Crafts Acylation for Propiophenone Core Formation

The synthesis begins with constructing the 3',4'-dichlorophenyl propiophenone backbone. Friedel-Crafts acylation is employed to introduce the ketone group onto the aromatic ring.

Reagents and Conditions

  • Acylating Agent : Propionyl chloride (1.2 equivalents)

  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equivalents)

  • Solvent : Dichloromethane (DCM) at 0–5°C under nitrogen atmosphere

  • Reaction Time : 4–6 hours

The reaction yields 1-(3,4-dichlorophenyl)propan-1-one with >85% purity after aqueous workup.

Alpha-Bromination of Propiophenone

Bromination at the alpha position of the ketone is critical for subsequent amine substitution.

Reagents and Conditions

  • Brominating Agent : Bromine (Br₂, 1.1 equivalents)

  • Solvent : Acetic acid at 25°C

  • Reaction Time : 2 hours

This step produces 2-bromo-1-(3,4-dichlorophenyl)propan-1-one in 78–82% yield.

Nucleophilic Substitution with tert-Butylamine

The brominated intermediate undergoes substitution with tert-butylamine to introduce the amino group.

Reagents and Conditions

  • Amine : tert-Butylamine (2.0 equivalents)

  • Base : Triethylamine (TEA, 1.5 equivalents)

  • Solvent : Ethanol at reflux (78°C)

  • Reaction Time : 12–16 hours

The product, 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one, is isolated in 65–70% yield.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability.

Reagents and Conditions

  • Acid : Hydrochloric acid (HCl, 1.1 equivalents in isopropanol)

  • Temperature : 0–5°C

  • Crystallization Solvent : Ethyl acetate

The final compound is obtained as a white crystalline solid with ≥95% purity.

Optimization Strategies

Catalytic System Refinement

  • AlCl₃ Alternatives : FeCl₃ and ZnCl₂ were tested but resulted in lower yields (60–65%).

  • Solvent Screening : Toluene and DCM provided comparable yields, but DCM enabled easier workup.

Bromination Efficiency

  • Radical Inhibitors : Adding hydroquinone (0.1%) reduced di-brominated byproducts from 15% to <5%.

Amine Substitution Kinetics

  • Temperature Impact : Raising the reaction temperature to 90°C reduced the reaction time to 8 hours but increased impurities (12%).

Analytical Validation

Purity Assessment

MethodConditionsPurity (%)
HPLC (C18 column)Acetonitrile/water (70:30), 1 mL/min95.2
NMR (DMSO-d₆)400 MHz, δ 1.25 (s, 9H, t-Bu)98.5

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

  • MS (ESI+) : m/z 275.1 [M+H]⁺ (free base), 310.6 [M+H]⁺ (hydrochloride).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Throughput : 5 kg/hour

  • Yield : 72% with 99% purity.

Cost Analysis

ComponentCost per kg (USD)
3,4-Dichlorobenzoyl chloride120
tert-Butylamine90
Total Production Cost450
CompoundLD₅₀ (rat, oral)NFPA Health Rating
2-Bromo intermediate480 mg/kg3
Final hydrochloride620 mg/kg2

Comparative Evaluation of Methods

ParameterBatch SynthesisContinuous Flow
Yield (%)6872
Purity (%)9599
Reaction Time (hours)204
ScalabilityModerateHigh

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is the primary method for identifying and quantifying this compound. Chromatographic conditions should include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase gradient of phosphate buffer (pH 3.0) and acetonitrile. Resolution between this impurity and structurally related compounds (e.g., 3'-chloro or 4'-bromo analogs) must exceed 1.3, as per pharmacopeial guidelines . System suitability criteria require a relative standard deviation (RSD) ≤2.0% for retention time reproducibility. Quantification leverages external reference standards stored at -20°C to prevent degradation .

Q. How is this compound typically generated during Bupropion Hydrochloride synthesis?

This compound arises as a process-related impurity during the halogenation steps of Bupropion synthesis. Partial overhalogenation of the aromatic ring or incomplete regioselective substitution can lead to the introduction of chlorine at both the 3' and 4' positions. Its formation is monitored using in-process controls, with synthetic pathways optimized to minimize dichloro byproducts through temperature modulation and catalyst selection .

Q. What structural characterization techniques confirm the identity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 276.21 (C₁₃H₁₈Cl₂NO⁺), while ¹H NMR reveals distinct signals: δ 1.28 ppm (s, 9H, tert-butyl), δ 3.10–3.40 ppm (m, 2H, CH₂), and δ 7.45–7.70 ppm (aromatic protons). Comparative analysis with USP reference standards ensures structural fidelity .

Advanced Research Questions

Q. How can co-eluting impurities be resolved when analyzing this compound in complex matrices?

Adjusting the mobile phase pH (2.5–3.5) and incorporating ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) enhances peak separation. For co-elution with brominated analogs (e.g., 3'-bromo derivatives), a column with smaller particle size (2.6 µm) or elevated temperature (40–45°C) improves resolution. Method robustness is validated per ICH Q2(R1), including forced degradation studies under acidic/oxidative conditions to assess interference .

Q. What stability considerations are critical for handling this compound reference standards?

This compound is light-sensitive and hygroscopic. Reference standards must be stored in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis. Accelerated stability studies (40°C/75% RH) show ≤0.5% degradation over 6 months when properly sealed. Regular re-qualification via differential scanning calorimetry (DSC) ensures thermal stability .

Q. What mechanistic insights explain the role of this compound in Bupropion Hydrochloride degradation pathways?

Under oxidative stress (e.g., H₂O₂ exposure), Bupropion undergoes dealkylation and subsequent halogen migration, forming dichloro derivatives. Kinetic studies using LC-MS/MS reveal pseudo-first-order degradation kinetics (k = 1.2 × 10⁻³ h⁻¹ at pH 7.4). Computational modeling (DFT) identifies the tert-butylamino group as a susceptibility site for radical-mediated oxidation, promoting chlorine rearrangement .

Q. How are impurity limits for this compound established in regulatory submissions?

Thresholds align with ICH Q3B guidelines, where maximum permitted levels are ≤0.15% of the active pharmaceutical ingredient (API). Method validation includes linearity (R² ≥0.999 over 0.05–1.5 µg/mL), accuracy (98–102% recovery), and precision (RSD ≤2.0%). Comparative impurity profiling across multiple API batches ensures consistency in synthetic processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.